molecular formula C18H23ClN2O3 B7917114 [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917114
M. Wt: 350.8 g/mol
InChI Key: WIRCIMMIIPZQRU-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the 2-Chloro-acetyl Group: The piperidine ring is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to introduce the 2-chloro-acetyl group.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Benzyl Ester: Finally, the compound is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chloro-acetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, thioesters.

Scientific Research Applications

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

[1-(2-Chloro-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as and share similar structures but differ in their halogen substituents.

    Uniqueness: The presence of the 2-chloro-acetyl group in imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRCIMMIIPZQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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